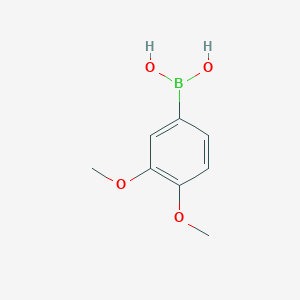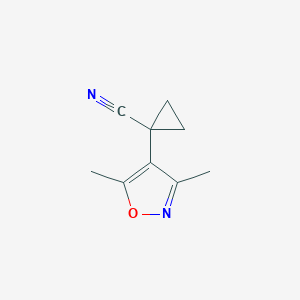
5,5'-Dibromo-bapta
Overview
Description
5,5’-Dibromo-bapta: is a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid), a well-known calcium chelator. This compound is specifically designed to bind calcium ions with high affinity, making it a valuable tool in various scientific research applications. The addition of bromine atoms at the 5 and 5’ positions enhances its properties, making it more effective in certain experimental conditions.
Mechanism of Action
Target of Action
5,5’-Dibromo-bapta primarily targets calcium ions inside and outside the cell . It is a calcium chelator, meaning it binds to calcium ions and forms a complex . This complex can attach to various molecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample .
Mode of Action
5,5’-Dibromo-bapta interacts with its targets by effectively binding with calcium ions, resulting in the formation of a complex . This complex can control the concentration of calcium ions inside and outside the cell . It can be used in studies of calcium physiological activity .
Biochemical Pathways
5,5’-Dibromo-bapta affects the biochemical pathway involving 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition of PFKFB3 emerges as a calcium-independent mechanism through which 5,5’-Dibromo-bapta impairs cellular metabolism .
Pharmacokinetics
It is known that the compound is soluble in water . It is also membrane-impermeant, meaning it cannot easily cross cell membranes .
Result of Action
The action of 5,5’-Dibromo-bapta results in a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation . Ultimately, the action of 5,5’-Dibromo-bapta compromises the survival of MCL-1-dependent cancer cells .
Action Environment
It is known that the compound’s action can be modulated by changes in intracellular ph . Furthermore, the compound’s ability to chelate calcium ions allows it to control the cytosolic calcium concentration, an important factor in many physiological processes .
Biochemical Analysis
Biochemical Properties
5,5’-Dibromo-bapta interacts with various biomolecules, including proteins and enzymes, enabling the detection of specific molecules within a given sample . It has the ability to control the cytosolic calcium concentration, an important means to study the roles of calcium .
Cellular Effects
5,5’-Dibromo-bapta has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to stop cell elongation and uniquely cause rapid, transient increases of apical free Ca2+ . It also impairs glycolysis by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity .
Molecular Mechanism
The molecular mechanism of 5,5’-Dibromo-bapta involves its ability to bind with metal ions, forming a complex that can attach to various molecules . It directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Dibromo-bapta have been observed to change over time. For instance, at elevated concentrations, the effects of 5,5’-Dibromo-bapta become more profound .
Metabolic Pathways
5,5’-Dibromo-bapta is involved in the metabolic pathway that controls the cytosolic calcium concentration . It impairs glycolysis by directly inhibiting PFKFB3 .
Transport and Distribution
It is known that it can control the cytosolic calcium concentration .
Subcellular Localization
It is known that it can control the cytosolic calcium concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dibromo-bapta typically involves the bromination of BAPTA. The process begins with the preparation of BAPTA, followed by the introduction of bromine atoms at the 5 and 5’ positions. This can be achieved through a bromination reaction using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of 5,5’-Dibromo-bapta follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dibromo-bapta primarily undergoes chelation reactions, where it binds to calcium ions to form stable complexes. This chelation process is crucial for its function as a calcium indicator and buffer.
Common Reagents and Conditions:
Chelation: The primary reaction involves the binding of calcium ions to the carboxylate groups of 5,5’-Dibromo-bapta. This reaction typically occurs in aqueous solutions at physiological pH.
Major Products: The major product of interest is the calcium-bound form of 5,5’-Dibromo-bapta, which is used in various experimental setups to study calcium dynamics.
Scientific Research Applications
Chemistry: 5,5’-Dibromo-bapta is used as a calcium chelator in various chemical experiments to control and measure calcium ion concentrations. Its high affinity for calcium makes it suitable for creating calcium buffers with well-defined concentrations.
Biology: In biological research, 5,5’-Dibromo-bapta is employed to study calcium signaling pathways. By controlling intracellular calcium levels, researchers can investigate the role of calcium in cellular processes such as muscle contraction, neurotransmitter release, and cell division.
Medicine: The compound is used in medical research to explore the effects of calcium on various physiological and pathological conditions. It helps in understanding diseases related to calcium dysregulation, such as cardiac arrhythmias and neurodegenerative disorders.
Industry: In industrial applications, 5,5’-Dibromo-bapta is used in the development of calcium-sensitive dyes and indicators. These products are essential for various diagnostic and analytical tools.
Comparison with Similar Compounds
BAPTA: The parent compound, BAPTA, is also a calcium chelator but lacks the bromine atoms, making it less effective in certain conditions.
5,5’-Difluoro-bapta: This derivative has fluorine atoms instead of bromine, offering different binding properties and applications.
5,5’-Dimethyl-bapta: Another derivative with methyl groups, providing unique characteristics for specific experimental needs.
Uniqueness: 5,5’-Dibromo-bapta stands out due to its enhanced binding affinity for calcium ions, attributed to the presence of bromine atoms. This makes it particularly useful in experiments requiring precise control of calcium levels and in environments where other chelators may not perform as effectively.
Properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-bromophenoxy]ethoxy]-4-bromo-N-(carboxymethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Br2N2O10/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRRYZOCJDOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Br2N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149566 | |
| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111248-72-7 | |
| Record name | Glycine, N,N′-[1,2-ethanediylbis[oxy(4-bromo-2,1-phenylene)]]bis[N-(carboxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111248-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111248727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5'-Dibromo-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Amino-4,5,7-trimethylbenzo[d]thiazol-6-yl pivalate](/img/structure/B38284.png)

![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)

